

Spectroscopic Blueprint of 5-Bromo-2-ethylthiazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-ethylthiazole

Cat. No.: B1371986

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Introduction

5-Bromo-2-ethylthiazole is a substituted thiazole derivative of significant interest in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the introduction of a bromine atom and an ethyl group can modulate the molecule's physicochemical properties, reactivity, and biological interactions.^[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of **5-Bromo-2-ethylthiazole**, providing a foundational dataset for researchers in drug discovery and development.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-ethylthiazole**. The presented data is a combination of predicted values based on established spectroscopic principles and experimental data from analogous compounds. This guide is designed to serve as a valuable resource for scientists, enabling a deeper understanding of the molecule's structural features and providing a practical reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Bromo-2-ethylthiazole**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the individual atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **5-Bromo-2-ethylthiazole** is expected to show distinct signals corresponding to the ethyl group protons and the proton on the thiazole ring. The chemical shifts are influenced by the aromaticity of the thiazole ring and the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	Singlet	1H	H-4
~3.05	Quartet	2H	-CH ₂ -
~1.40	Triplet	3H	-CH ₃

Interpretation of the ^1H NMR Spectrum:

- Thiazole Proton (H-4):** The proton at the C-4 position of the thiazole ring is expected to appear as a singlet at approximately 7.65 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic ring current and the adjacent electronegative sulfur and bromine atoms.
- Ethyl Group Protons:** The ethyl group will present as a characteristic quartet and triplet. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring, leading to a predicted downfield shift to around 3.05 ppm. These protons appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the ring and are therefore more shielded, resonating at approximately 1.40 ppm as a triplet due to coupling with the two methylene protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon skeleton of **5-Bromo-2-ethylthiazole**. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~170	C-2
~143	C-4
~115	C-5
~25	-CH ₂ -
~14	-CH ₃

Interpretation of the ¹³C NMR Spectrum:

- **Thiazole Ring Carbons:** The carbon atom at the C-2 position, bonded to the nitrogen and sulfur atoms and the ethyl group, is expected to be the most downfield, around 170 ppm. The C-4 carbon, attached to a proton, is predicted to resonate at approximately 143 ppm. The C-5 carbon, bearing the bromine atom, will be significantly shielded by the halogen, with a predicted chemical shift of around 115 ppm.
- **Ethyl Group Carbons:** The methylene carbon (-CH₂-) of the ethyl group, being directly attached to the thiazole ring, is expected at approximately 25 ppm. The terminal methyl carbon (-CH₃) will be the most upfield signal, at around 14 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-Bromo-2-ethylthiazole**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

- For ^1H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	C-H stretching (aromatic)
~2970-2850	Medium-Strong	C-H stretching (aliphatic)
~1600-1450	Medium	C=C and C=N stretching (thiazole ring)
~1050	Strong	C-Br stretching

Interpretation of the IR Spectrum:

- **C-H Stretching:** The absorption band around 3100 cm^{-1} is characteristic of the C-H stretching vibration of the proton attached to the aromatic thiazole ring. The bands in the $2970\text{--}2850\text{ cm}^{-1}$ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.
- **Thiazole Ring Vibrations:** The absorptions in the $1600\text{--}1450\text{ cm}^{-1}$ range are attributed to the C=C and C=N stretching vibrations within the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.
- **C-Br Stretching:** A strong absorption band is predicted around 1050 cm^{-1} , which is indicative of the C-Br stretching vibration.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

- For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.
- For transmission IR of a liquid, place a drop of the sample between two KBr or NaCl plates.

Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Collect the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **5-Bromo-2-ethylthiazole**, the presence of bromine is expected to produce a characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
191/193	High	$[\text{M}]^+$ (Molecular ion)
176/178	Medium	$[\text{M} - \text{CH}_3]^+$
112	High	$[\text{M} - \text{Br}]^+$
98	Medium	$[\text{M} - \text{Br} - \text{CH}_2]^+$

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak:** The molecular ion peak ($[M]^+$) is expected to be observed as a pair of peaks at m/z 191 and 193 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes).
- **Key Fragmentation Pathways:**
 - **Loss of a Methyl Radical:** Fragmentation of the ethyl group can lead to the loss of a methyl radical ($\bullet\text{CH}_3$), resulting in a fragment ion at m/z 176/178.
 - **Loss of a Bromine Radical:** Cleavage of the C-Br bond will result in the loss of a bromine radical ($\bullet\text{Br}$), giving a prominent peak at m/z 112.
 - **Further Fragmentation:** The fragment at m/z 112 can further lose a methylene group (CH_2) to yield an ion at m/z 98.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

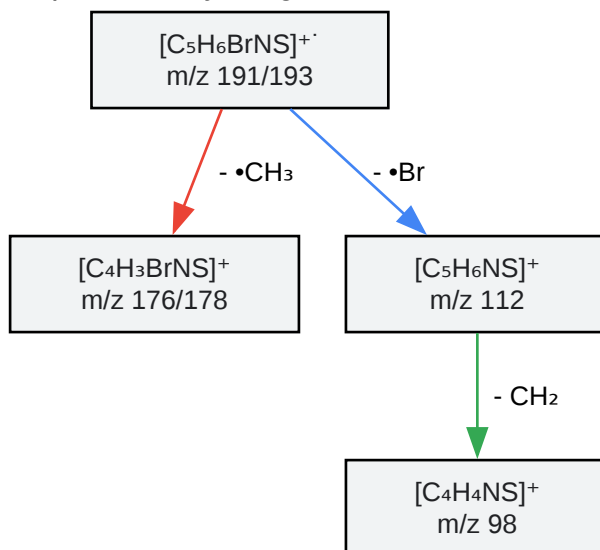
Data Acquisition:

- Acquire the mass spectrum using an electron ionization (EI) source.
- Set the ionization energy to 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualizations

Caption: Molecular Structure of **5-Bromo-2-ethylthiazole**.

Proposed Mass Spectrometry Fragmentation of 5-Bromo-2-ethylthiazole

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Caption: Proposed MS Fragmentation Pathways.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for the characterization of **5-Bromo-2-ethylthiazole**. While the NMR and IR data are primarily predictive, they are grounded in the well-established principles of spectroscopy and supported by experimental data from analogous structures. The mass spectrometry interpretation, highlighting the characteristic isotopic pattern of bromine, offers a definitive method for confirming the presence of this halogen. This guide serves as a critical resource for researchers, facilitating the confident identification and further investigation of this important heterocyclic compound.

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References

- 1. 2-Ethylthiazole | C₅H₇NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
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